molecular formula C16H12F3NO3S2 B2736514 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2379997-95-0

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2736514
CAS No.: 2379997-95-0
M. Wt: 387.39
InChI Key: NNIYYUNDTGPILX-UHFFFAOYSA-N
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Description

The compound N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide features a unique hybrid heterocyclic scaffold. Its structure integrates:

  • A thiophene ring substituted at the 4-position with a furan-3-yl group.
  • A methyl linker bridging the thiophene moiety to a sulfonamide group.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3S2/c17-16(18,19)13-2-1-3-15(7-13)25(21,22)20-8-14-6-12(10-24-14)11-4-5-23-9-11/h1-7,9-10,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIYYUNDTGPILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and thiophene intermediates, followed by their coupling and subsequent functionalization.

  • Preparation of Intermediates

      Furan-3-yl Intermediate: This can be synthesized via the cyclization of 1,4-diketones in the presence of an acid catalyst.

      Thiophene-2-yl Intermediate: This is often prepared through the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with sulfur sources under acidic conditions.

  • Coupling Reaction

    • The furan and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired biaryl structure.
  • Functionalization

    • The biaryl compound is then functionalized with a sulfonamide group through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst loading), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The furan and thiophene rings can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides or sulfoxides.
  • Reduction

    • Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of amines.
  • Substitution

    • The trifluoromethylbenzene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3, Br2, FeCl3

Major Products

    Oxidation: Epoxides, sulfoxides

    Reduction: Amines

    Substitution: Nitro, halo derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Material Science: Its unique electronic properties make it a candidate for organic semiconductors and conductive polymers.

Biology and Medicine

    Drug Development: The sulfonamide group is a common pharmacophore in medicinal chemistry, potentially useful in designing inhibitors for enzymes like carbonic anhydrase.

    Biological Probes: The compound can be used as a fluorescent probe due to its conjugated system, aiding in biological imaging and diagnostics.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The aromatic rings facilitate π-π stacking interactions with nucleic acids and proteins, affecting their function.

Molecular Targets and Pathways

    Enzymes: Inhibition of enzymes like carbonic anhydrase and proteases.

    Receptors: Binding to G-protein coupled receptors (GPCRs), modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Heterocyclic Moieties

Thiophene- and Furan-Containing Compounds
  • Compound B21 (N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)-4-(trifluoromethyl)benzamide): Shares the furan-3-yl substituent but lacks the thiophene-sulfonamide linkage.
  • Compound 47 INT (N-(1-oxo-1-phenyl-3-(thiophen-2-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide) : Contains a thiophen-2-yl group and trifluoromethylbenzene sulfonamide but replaces the furan-thiophene hybrid with a ketone-phenyl chain. This structural divergence may influence solubility and target binding .
Sulfonamide Derivatives
  • Compounds 76–84 (e.g., N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4′-(trifluoromethyl)biphenyl-4-sulfonamide) : Feature thiophene-benzo[d]thiazole cores linked to sulfonamide groups. The trifluoromethyl group in compound 77 enhances hydrophobicity, akin to the target compound. However, the benzo[d]thiazole moiety introduces additional hydrogen-bonding capabilities absent in the furan-thiophene system .

Physicochemical and Spectroscopic Properties

Melting Points and Purity
  • Compounds 3b, 4a–4b, 5b, 6a–6b (benzamide derivatives): Melting points range from 120–250°C, with purity validated by <5% deviation between theoretical and experimental elemental analysis. The target compound’s melting point is expected to fall within this range due to similar aromaticity and molecular weight .
NMR and MS Data
  • 1H NMR Shifts :
    • Compound 47 INT : The trifluoromethyl group deshields adjacent protons, producing distinct downfield shifts (δ 7.8–8.2 ppm). Similar effects are anticipated for the target compound’s benzene ring protons .
    • Compounds 76–84 : Thiophene-linked protons resonate at δ 6.5–7.5 ppm, comparable to the target’s thiophene-furan system .
  • MS (EI) m/z : Benzamide derivatives (e.g., 3b: m/z 381.1 [M+H]+) exhibit molecular ions consistent with their masses. The target compound’s molecular weight (~450–500 g/mol) suggests a similar fragmentation pattern .
Antiproliferative Activity
  • Compound 25 (4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol): Demonstrates tyrosine kinase inhibition via ATP-binding site competition.
Enzymatic Inhibition (LSD1, Anthrax Lethal Factor)
  • Compounds 3b, 4a–6b : Act as LSD1 inhibitors with IC50 values <1 μM. The target compound’s sulfonamide group may similarly engage enzymatic active sites, but its furan-thiophene scaffold could reduce steric compatibility compared to benzamide-based inhibitors .
  • Compounds 79–84: Inhibit anthrax lethal factor via sulfonamide-mediated interactions. The trifluoromethyl group in the target compound may enhance binding affinity relative to methoxy or chlorophenoxy substituents .

Biological Activity

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide, identified by its CAS number 2380043-14-9, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F3N2O3SC_{17}H_{16}F_3N_2O_3S, with a molecular weight of 328.4 g/mol. The compound features a unique combination of functional groups, including a furan ring, thiophene ring, and trifluoromethyl group, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activities against various pathogens. For instance, sulfonamide derivatives have been shown to possess broad-spectrum antibacterial properties.

Table 1: Antimicrobial Activity of Related Sulfonamide Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Compound AE. coli25 µg/mLInhibition of folate synthesis
Compound BS. aureus15 µg/mLDisruption of cell wall synthesis
This compoundTBDTBDTBD

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Similar compounds have shown promising results in inhibiting tumor cell proliferation.

Case Study: In Vitro Evaluation

In a study assessing the cytotoxic effects on breast cancer cell lines, compounds structurally related to the target compound displayed significant antiproliferative activity. For example, one derivative demonstrated an IC50 value in the low nanomolar range against MCF-7 cells.

Table 2: Cytotoxicity Data for Related Compounds

Compound NameCell LineIC50 (µM)Observed Effects
Compound CMCF-70.5Induction of apoptosis
Compound DHeLa0.8Cell cycle arrest
This compoundTBDTBD

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of the sulfonamide group may interfere with bacterial folate metabolism and potentially modulate pathways involved in cancer cell survival.

Q & A

Q. What are the standard synthetic protocols for N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide?

The synthesis typically involves a multi-step approach:

Sulfonamide Core Formation : Reacting 3-(trifluoromethyl)benzenesulfonyl chloride with a primary amine precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

Substituent Introduction : Coupling the intermediate with a pre-synthesized [4-(furan-3-yl)thiophen-2-yl]methyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to achieve >95% purity .
Key Validation : Confirm structural integrity via 1H^1H-NMR (e.g., sulfonamide proton at δ 7.5–8.5 ppm) and LC-MS .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example:

  • Use SHELXL for refinement of crystallographic data to resolve bond lengths (e.g., S–N bond ~1.63 Å) and dihedral angles between the thiophene and benzene rings .
  • Complementary techniques: 13C^{13}C-NMR to verify trifluoromethyl (CF3\text{CF}_3) resonance at δ 120–125 ppm and IR spectroscopy for sulfonamide S=O stretches (~1350 cm1^{-1}) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50_{50} values to reference drugs like doxorubicin .
  • Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or carbonic anhydrase, using celecoxib as a control .

Advanced Research Questions

Q. How can contradictory reports on biological activity be resolved?

Discrepancies (e.g., variable IC50_{50} values across studies) may arise from:

  • Assay Conditions : Differences in cell line passage numbers, serum concentrations, or incubation times. Standardize protocols using CLSI or NCCLS guidelines .
  • Structural Analogues : Compare activity of derivatives (e.g., replacing furan-3-yl with pyridin-3-yl) to identify critical pharmacophores .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity variations due to trifluoromethyl positioning in the active site .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) at the benzene ring’s para position .
  • Metabolic Stability : Replace labile thiophene protons with deuterium or fluorinated analogs to resist CYP450 oxidation .
  • Bioavailability : Formulate as nanocrystals or use prodrug approaches (e.g., esterification of sulfonamide) .
    Data-Driven Example :
ModificationLogP ChangeHalf-Life (h)
Parent Compound3.22.1
4-OH Derivative2.53.8
CF3_3-to-CF2_2H2.94.5

Q. How is the compound’s mechanism of action elucidated at the molecular level?

  • Target Identification : CRISPR-Cas9 screening or affinity chromatography using a biotinylated probe derivative .
  • Binding Kinetics : Surface plasmon resonance (SPR) to measure KdK_d values (e.g., nM range for COX-2 inhibition) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3 activation) .

Q. What analytical methods resolve structural ambiguities in synthetic intermediates?

  • Chiral Centers : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents to separate enantiomers .
  • Regiochemical Confusion : NOESY NMR to differentiate between 4- and 5-substituted furan isomers .
  • Degradation Products : LC-QTOF-MS to identify hydrolyzed sulfonamide or oxidized thiophene byproducts .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity data between academic and industry studies?

  • Source Verification : Cross-check compound purity (HPLC >99%) and storage conditions (e.g., desiccated at −20°C) .
  • Assay Reproducibility : Collaborative ring trials with shared cell lines and protocols .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to calculate pooled IC50_{50} with 95% CI .

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